molecular formula C16H12ClNO4 B6005347 methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate

methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate

Cat. No. B6005347
M. Wt: 317.72 g/mol
InChI Key: XLKAYVUREZSOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate in lab experiments is its potent antitumor activity. This makes it a promising candidate for further development as an anticancer agent. However, there are also some limitations to its use. For example, it is a synthetic compound that may not accurately reflect the complexity of natural compounds. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are a number of future directions for research on methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate. One area of research involves further elucidating its mechanism of action, which could lead to the development of more potent and selective anticancer agents. Additionally, studies could be conducted to investigate its potential as an anti-inflammatory and antioxidant agent. Finally, research could be conducted to explore its potential applications in other areas, such as drug metabolism and toxicology.
Conclusion:
In conclusion, methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is a synthetic compound that has shown promise as an antitumor agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition to its antitumor activity, it has been shown to have antioxidant and anti-inflammatory properties. While there are limitations to its use, it remains a promising candidate for further development as an anticancer agent.

Synthesis Methods

The synthesis of methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate involves the reaction of 8-chloro-4-oxo-1(4H)-quinoline carboxylic acid with methyl 2-furoate in the presence of a suitable condensing agent. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

methyl 5-[(8-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKAYVUREZSOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[(8-chloro-4-oxoquinolin-1(4H)-yl)methyl]furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.